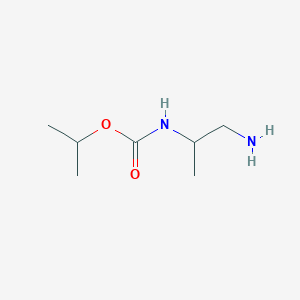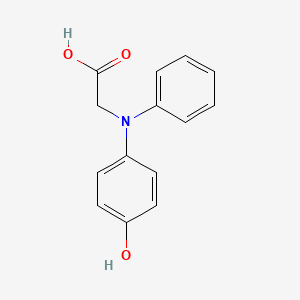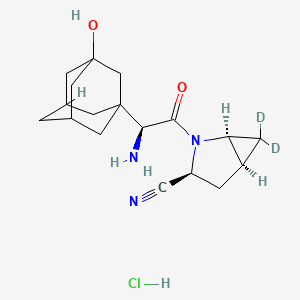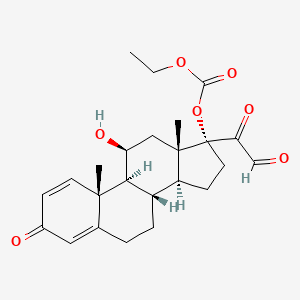
21-Dehydro Prednisolone 17-Ethyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro Prednisolone 17-Ethyl Carbonate is a synthetic glucocorticoid compound. It is an impurity of Prednisolone, which is widely used as an anti-inflammatory drug to treat various central nervous system disorders. The molecular formula of this compound is C24H30O7, and it has a molecular weight of 430.49 g/mol.
Méthodes De Préparation
The preparation of 21-Dehydro Prednisolone 17-Ethyl Carbonate involves the transposition of prednisolone-21-ethyl carbonate. This process can be achieved using lithium di-(C1-C4)alkylcuprate as a reagent . Industrial production methods for corticosteroids, including prednisolone derivatives, often start from sapogenins such as diosgenin. The combination of chemical and biotechnological processes developed in the mid-twentieth century has been crucial for the synthesis of these compounds .
Analyse Des Réactions Chimiques
21-Dehydro Prednisolone 17-Ethyl Carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular bromine, acetic acid, and PCl5. For instance, the dibromination of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione with molecular bromine in acetic acid, followed by dehydrobromination, yields prednisolone . The major products formed from these reactions include prednisone and prednisolone, which are of significant pharmaceutical interest .
Applications De Recherche Scientifique
21-Dehydro Prednisolone 17-Ethyl Carbonate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various corticosteroids. In biology and medicine, it serves as a reference standard for the analysis of prednisolone impurities. Its anti-inflammatory properties make it valuable for studying the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Additionally, it is used in the pharmaceutical industry to develop new glucocorticoid drugs with improved efficacy and reduced side effects .
Mécanisme D'action
The mechanism of action of 21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to that of other glucocorticoids. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .
Comparaison Avec Des Composés Similaires
21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to other prednisolone derivatives, such as prednicarbate and loteprednol etabonate. Prednicarbate is a nonhalogenated, double-ester derivative of prednisolone used in the treatment of inflammatory skin conditions . Loteprednol etabonate, on the other hand, is designed to be metabolized into an inactive compound after exerting its therapeutic effect, making it suitable for topical applications . The uniqueness of this compound lies in its specific structure and its role as an impurity in prednisolone synthesis, which provides insights into the purity and quality of prednisolone-based drugs.
Propriétés
Formule moléculaire |
C24H30O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate |
InChI |
InChI=1S/C24H30O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,13,16-18,20,27H,4-6,8,10,12H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 |
Clé InChI |
LEBPYLCGJAEZFS-ZJUZSDNKSA-N |
SMILES isomérique |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C=O |
SMILES canonique |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




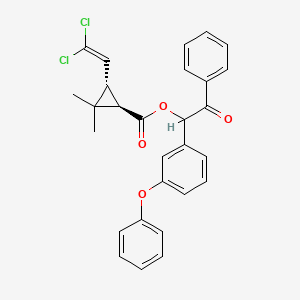
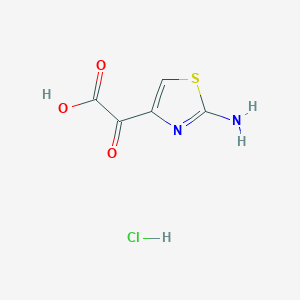
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)

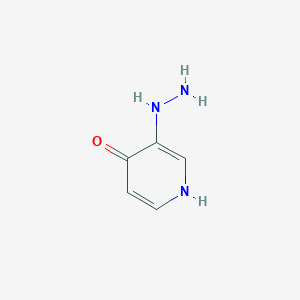
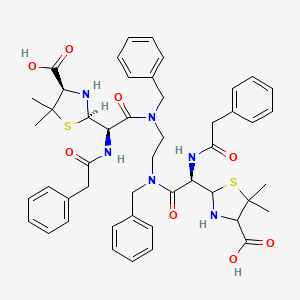
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
